molecular formula C7H13N3O B1384472 1-tert-butyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 58046-64-3

1-tert-butyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B1384472
CAS No.: 58046-64-3
M. Wt: 155.2 g/mol
InChI Key: LWMLMQNDIRTCOO-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a derivative of the 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold, characterized by a tert-butyl group at the N1 position and a methyl group at the C3 position. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antifungal, antimicrobial, antioxidant, and antitumor properties .

Properties

IUPAC Name

2-tert-butyl-5-methyl-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-5-8-6(11)10(9-5)7(2,3)4/h1-4H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMLMQNDIRTCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of hydrazine derivatives with β-keto esters or β-diketones under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and control over reaction conditions. The use of catalysts such as acids or bases can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of alkylated derivatives.

Scientific Research Applications

1-tert-Butyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has found applications in various scientific research areas:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: The compound is being investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.

  • Industry: It is utilized in the production of materials with specific properties, such as flame retardants and corrosion inhibitors.

Mechanism of Action

1-tert-Butyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is similar to other triazole derivatives, such as 1,2,4-triazole and imidazole. its unique structural features, such as the tert-butyl and methyl groups, contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other triazoles may not be as effective.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Trends :

  • Antioxidant Activity: Arylidenamino substituents (e.g., dihydroxybenzylidenamino) enhance radical scavenging via phenolic -OH groups .
  • Antimicrobial Activity : Alkyl/aryl groups at C3 improve lipophilicity, aiding membrane penetration .
  • Antitumor Activity: Limited data; morpholine-substituted analogs show preliminary promise .
Acidity (pKa) and Solvent Effects

The weak acidity of the triazolone ring allows potentiometric titration in non-aqueous media. Substituents and solvents significantly influence pKa:

Compound Solvent pKa Range Reference
3-Alkyl-4-(3,4-dihydroxybenzylidenamino) Acetonitrile 8.2–9.1
3-Ethyl-4-(4-hydroxybenzylidenamino) Isopropyl alcohol 7.8–8.5
1-Acetyl-3-methyl derivatives N,N-Dimethylformamide 9.5–10.2

Insights :

  • Electron-withdrawing groups (e.g., acetyl) increase pKa by stabilizing the deprotonated form .
  • Solvent Polarity : Lower pKa in polar solvents (e.g., acetonitrile) due to enhanced solvation of the conjugate base .
Spectroscopic and Computational Comparisons

DFT and HF calculations align with experimental NMR/IR data for triazolone derivatives:

Property Experimental (IR/NMR) Theoretical (B3LYP/6-31G(d,p)) Deviation Reference
C=O Stretching (IR) 1680–1700 cm⁻¹ 1675–1695 cm⁻¹ <1%
1H Chemical Shift (C3-CH3) 2.35–2.45 ppm 2.30–2.50 ppm ±0.1 ppm

Biological Activity

1-tert-butyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 58046-64-3) is a triazole derivative that has garnered attention for its potential biological activities. This compound possesses a molecular formula of C7H13N3O and a molecular weight of 155.2 g/mol. Its unique structure allows it to interact with various biological systems, making it a candidate for further research in pharmacology and agrochemicals.

The chemical properties of this compound include:

PropertyValue
Molecular FormulaC7H13N3O
Molecular Weight155.2 g/mol
CAS Number58046-64-3
AppearanceWhite solid
Melting PointNot specified

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study focusing on various triazole compounds found that derivatives similar to this compound demonstrated effective inhibition against various bacterial strains. The mechanism often involves disruption of the microbial cell wall or interference with metabolic pathways.

Antifungal Properties

Triazoles are well-known for their antifungal activity. In vitro studies have shown that compounds like this compound can inhibit the growth of fungi by targeting the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.

Plant Growth Regulation

Emerging research highlights the role of triazole derivatives in plant growth regulation. Studies have indicated that this compound can enhance plant growth parameters such as root elongation and biomass accumulation. This effect is believed to be mediated through hormonal pathways influenced by the compound.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 15–30 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal activity, derivatives were tested against Candida albicans and Aspergillus niger. The results indicated that certain modifications to the triazole ring enhanced antifungal potency, with some compounds achieving an IC50 value lower than standard antifungal agents.

Structure–Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. The following aspects are critical in determining the activity of this compound:

Key Structural Features:

  • Substituents on the Triazole Ring : The presence of alkyl or aryl groups can enhance lipophilicity and improve membrane permeability.
  • Functional Groups : Electron-withdrawing or electron-donating groups can significantly affect the biological activity by altering electronic properties.
  • Steric Hindrance : Bulky substituents may influence binding affinity to biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-tert-butyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Reactant of Route 2
Reactant of Route 2
1-tert-butyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

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